Product packaging for (R)-2-Amino-2-ethylhexanoic acid(Cat. No.:CAS No. 114781-14-5)

(R)-2-Amino-2-ethylhexanoic acid

Cat. No.: B046189
CAS No.: 114781-14-5
M. Wt: 159.23 g/mol
InChI Key: QUDXVGQYPUXXER-MRVPVSSYSA-N
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Description

(R)-2-Amino-2-ethylhexanoic acid (CAS 114781-14-5) is a chiral, non-proteinogenic amino acid of significant interest in advanced chemical and pharmacological research. This compound serves as a versatile and valuable chiral building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its structure, featuring a stereogenic center and a lipophilic 2-ethylhexyl side chain, makes it a critical precursor in asymmetric synthesis and medicinal chemistry programs. The primary research value of this enantiomer lies in its application for constructing stereochemically defined compounds. Researchers utilize it as a key intermediate in the development of potent, selective enzyme inhibitors and other therapeutic candidates where the specific (R)-configuration is essential for biological activity and target engagement. Its lipophilic nature can enhance the properties of resulting molecules, making it a valuable tool for modulating the pharmacokinetic profiles of novel bio-active compounds. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and operating within a well-ventilated laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B046189 (R)-2-Amino-2-ethylhexanoic acid CAS No. 114781-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDXVGQYPUXXER-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921496
Record name 2-Ethylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114781-14-5
Record name 2-Ethylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chiral α,α Disubstituted α Amino Acids

Challenges in Enantioselective Synthesis of α,α-Disubstituted α-Amino Acids

The enantioselective synthesis of α,α-disubstituted α-amino acids is fraught with difficulties that stem from the inherent structural features of these molecules. The primary obstacles are steric hindrance and the absence of an α-hydrogen atom.

The construction of a quaternary carbon center at the α-position is inherently challenging due to the steric congestion created by the two substituents. nih.govresearchgate.net This steric hindrance not only impedes the approach of reagents to the reaction center but can also influence the conformational preferences of the molecule, making stereoselective transformations difficult to control. For instance, the introduction of bulky groups at the α-carbon is a recognized synthetic challenge. nih.gov

Furthermore, the absence of a hydrogen atom at the α-carbon has a profound consequence: the stereocenter is configurationally stable and not susceptible to racemization via enolization. While this stability is desirable in the final product, it eliminates the possibility of dynamic kinetic resolution strategies that rely on the reversible formation of a planar enolate intermediate to enrich one enantiomer.

Classical Resolution and its Limitations for (R)-2-Amino-2-ethylhexanoic acid and Analogs

Classical resolution, which involves the separation of enantiomers through the formation of diastereomeric derivatives, is a long-established method for obtaining optically active compounds. However, for α,α-disubstituted α-amino acids like this compound, this approach is often inefficient and challenging.

The formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent is a common strategy. However, the steric bulk around the α-carbon in α,α-disubstituted amino acids can significantly hinder the formation of well-defined crystalline salts. The bulky substituents may prevent the close packing required for efficient crystal lattice formation, leading to oils or poorly crystalline materials that are difficult to separate by fractional crystallization.

Enzymatic resolution, another classical method, often relies on the ability of an enzyme to selectively act on one enantiomer of a racemic mixture. However, the steric hindrance at the α-position of α,α-disubstituted amino acids can prevent the substrate from fitting into the active site of the enzyme. This steric clash can lead to very slow reaction rates or a complete lack of reactivity, rendering enzymatic resolution impractical for many of these compounds.

Asymmetric Synthesis Approaches

Given the limitations of classical resolution, significant research has focused on the development of asymmetric synthetic methods that directly produce the desired enantiomer. These approaches can be broadly categorized into chiral auxiliary-based strategies and chiral catalysis.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Camphor (B46023) and its derivatives are popular chiral auxiliaries due to their rigid bicyclic structure, which provides a well-defined chiral environment. One strategy involves the alkylation of a glycine (B1666218) enolate equivalent where the nitrogen or carboxyl group is attached to a camphor-derived auxiliary. For instance, a chiral oxazoline (B21484) derived from camphor can be deprotonated and then alkylated with high diastereoselectivity. Subsequent hydrolysis of the oxazoline yields the desired α-substituted acid. While this approach has been successful for the synthesis of various chiral acids, the yields of the final hydrolysis step can sometimes be modest.

Chiral cyclic 1,2-diols have also been employed as effective chiral auxiliaries for the synthesis of optically active α,α-disubstituted amino acids. A synthetic route has been developed for α-ethylated α,α-disubstituted amino acids utilizing a chiral cyclic 1,2-diol. This method has been instrumental in preparing peptides composed of these unique amino acids to study their conformational preferences.

Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of α,α-disubstituted α-amino acids. This technique involves the use of a chiral catalyst, typically a quaternary ammonium (B1175870) salt, to transport an anionic species from an aqueous or solid phase into an organic phase where it reacts with an electrophile.

Asymmetric Catalysis

Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiomerically pure compounds, including AADAAs. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high selectivity.

Enzymatic Enantioselective Transformations (e.g., Ester Hydrolysis for this compound)

Enzymes are highly efficient and selective biocatalysts. One common strategy is the kinetic resolution of a racemic mixture. For instance, in the lipase-catalyzed hydrolysis of a racemic ester, the enzyme preferentially hydrolyzes one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. A well-documented example is the use of Pseudomonas lipase (B570770) for the kinetic resolution of racemic ethyl 2-fluorohexanoate, where the enzyme selectively hydrolyzes the (S)-enantiomer, allowing the pure (R)-enantiomer of the ester to be recovered. orgsyn.org

A more direct enzymatic approach to synthesizing a precursor for this compound has been demonstrated using cytochrome P450cam. This enzyme can catalyze the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid. nih.gov The study revealed that the enzyme exhibits stereoselectivity, producing (R)-2-ethylhexanoic acid at a rate 3.5 times faster than the (S)-enantiomer. nih.gov In experiments with a racemic mixture of 2-ethylhexanol, P450cam produced 50% more of the (R)-acid than the (S)-acid, demonstrating a clear preference for the (R)-enantiomer. nih.gov Crystallographic studies suggest this selectivity arises because the (R)-enantiomer binds in a more ordered state within the enzyme's active site. nih.gov

Table 1: Stereoselectivity in P450cam-Catalyzed Oxidation

Parameter Value Finding
Production Rate Ratio (R vs. S) 3.5 : 1 (R)-2-ethylhexanoic acid is formed 3.5 times faster than the (S)-enantiomer. nih.gov
Product Ratio from Racemic Substrate 1.5 : 1 50% more (R)-acid is produced compared to the (S)-acid from racemic 2-ethylhexanol. nih.gov
Regioselectivity for (R)-enantiomer 50% (R)-2-ethylhexanoic acid constitutes 50% of the total products from (R)-2-ethylhexanol. nih.gov

| Regioselectivity for (S)-enantiomer | 13% | (S)-2-ethylhexanoic acid constitutes only 13% of the total products from (S)-2-ethylhexanol. nih.gov |

Transition Metal-Catalyzed Asymmetric Reactions (e.g., Pd(II)-catalyzed C-H Arylation)

Transition metal catalysis offers powerful tools for constructing C-C and C-N bonds with high enantioselectivity. researchgate.net Catalysts based on metals like palladium, iridium, copper, and nickel are frequently employed for synthesizing AADAAs. semanticscholar.orgresearchgate.netacs.org These methods often involve the asymmetric functionalization of prochiral substrates, such as α-imino esters or aldimine esters. semanticscholar.orgacs.org

For example, nickel-catalyzed enantioconvergent coupling reactions can pair racemic alkyl electrophiles with alkylzinc reagents to produce protected unnatural α-amino acids with good yield and enantiomeric excess. organic-chemistry.org While a specific Pd(II)-catalyzed C-H arylation for this compound is not detailed in the provided sources, this class of reaction represents a powerful strategy for installing aryl groups. Generally, such reactions activate inert C-H bonds through a coordinating activation strategy, allowing for the formation of complex amino acid scaffolds. researchgate.net

Synergistic Enantioselective Catalysis

Synergistic catalysis, where two independent catalysts simultaneously activate both coupling partners, has emerged as a highly effective strategy for complex bond formations. researchgate.netsemanticscholar.org This dual-catalysis approach enables reactions that are challenging with a single catalyst.

A prominent example is the use of a synergistic Cu/Ir catalyst system for the stereodivergent α-allylation of aldimine esters. acs.orgnih.gov This method allows for the synthesis of AADAs with two adjacent stereocenters. acs.orgnih.gov Crucially, by selecting the appropriate combination of chiral ligands for each metal catalyst, all four possible product stereoisomers can be accessed from the same set of starting materials. semanticscholar.orgacs.orgnih.gov Similarly, synergistic Pd/Cu catalysis has been developed for the asymmetric allylic alkylation of vinylethylene carbonates with aldimine esters to yield α-quaternary allylic amino acids. researchgate.net

Visible-Light-Mediated Photocatalysis

Visible-light-mediated photocatalysis is a rapidly advancing field that utilizes light energy to drive chemical reactions under mild conditions. researchgate.netnih.gov This methodology is particularly effective for generating radical intermediates, which can then participate in bond-forming reactions. nih.gov

One catalyst-free approach involves the visible-light-induced cleavage of the C-N bond in Katritzky salts derived from primary amines. nih.gov This generates alkyl radicals that can add to dehydroalanine (B155165) derivatives to form various unnatural amino acids. nih.gov Another strategy uses an iridium-based photocatalyst to generate α-aminoalkyl radicals from tertiary amines, which can then undergo nucleophilic addition to isocyanates or isothiocyanates. nih.gov These methods provide efficient pathways to complex amino acid structures, often avoiding the harsh reagents associated with traditional methods. nih.govrsc.org

Metal-Free Methodologies

The development of metal-free catalytic systems, particularly organocatalysis, offers a more sustainable and often complementary approach to transition metal catalysis. researchgate.netnih.gov These methods use small, chiral organic molecules to induce enantioselectivity.

For instance, diarylprolinol silyl (B83357) ethers have been shown to catalyze the highly diastereo- and enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, providing access to a wide range of chiral quaternary amino acids and their derivatives. acs.org Additionally, simple Brønsted acids like benzoic acid have been used to mediate cascade reactions, such as the cyclization of N,N-disubstituted aminomalononitriles with propiolaldehydes, demonstrating a transition-metal-free strategy for assembling complex heterocyclic scaffolds. acs.org

Named Reactions and Their Adaptations for α,α-Disubstituted α-Amino Acids

Several classic named reactions in organic chemistry are fundamental to amino acid synthesis. While they traditionally produce racemic products, modern adaptations allow for the synthesis of chiral AADAs.

Strecker Synthesis: This method assembles an α-amino acid from an aldehyde, ammonia, and cyanide. libretexts.org The initial product is an α-amino nitrile, which is then hydrolyzed to the amino acid. libretexts.orgyoutube.com In its classic form, the reaction is not stereospecific and yields a racemic mixture. youtube.com To achieve enantioselectivity, one can employ a chiral amine or a chiral auxiliary, or resolve the final racemic mixture.

Gabriel Synthesis: This procedure uses potassium phthalimide (B116566) to cleanly alkylate a substrate, avoiding the multiple substitutions common with ammonia. libretexts.org For amino acid synthesis, an N-phthalimido malonic ester is typically alkylated. libretexts.orgyoutube.com Subsequent hydrolysis and decarboxylation yield the final amino acid. libretexts.org Like the Strecker synthesis, the Gabriel synthesis produces a racemic product that requires resolution or adaptation with chiral elements for an asymmetric outcome. youtube.com

Favorskii Rearrangement: An asymmetric Favorskii rearrangement of optically active α-haloketones has been developed as a versatile method for producing chiral amides. researchgate.net These amides can then be converted into the corresponding chiral acids, such as 2-ethylhexanoic acid, through hydrolysis, providing a pathway to precursors for chiral AADAs. researchgate.net

Table 2: Summary of Asymmetric Synthesis Strategies for AADAs

Strategy Catalyst Type General Approach Key Advantage
Enzymatic Transformation Enzyme (e.g., Lipase, P450) Kinetic resolution of racemic esters or stereoselective oxidation of prochiral precursors. orgsyn.orgnih.gov High stereoselectivity under mild, environmentally benign conditions. nih.gov
Transition Metal Catalysis Pd, Ni, Ir, Cu complexes Asymmetric functionalization (e.g., allylation, coupling) of prochiral imine esters. semanticscholar.orgorganic-chemistry.org High efficiency and broad substrate scope for C-C and C-N bond formation. researchgate.net
Synergistic Catalysis Dual Metal Catalysts (e.g., Cu/Ir) Simultaneous activation of two different substrates for stereocontrolled coupling. semanticscholar.orgacs.orgnih.gov Access to all possible stereoisomers of complex products by catalyst control. nih.gov
Photocatalysis Photocatalyst or Light-Induced Generation of radical intermediates under mild, visible-light irradiation for addition reactions. nih.govnih.gov Access to unique reaction pathways and functional group tolerance. nih.gov

| Metal-Free Methods | Organocatalyst (e.g., Prolinol) | Use of chiral small molecules to catalyze enantioselective bond formations. acs.org | Avoids transition metals, offering a sustainable alternative. nih.gov |

Asymmetric Strecker Synthesis

The Strecker synthesis, a cornerstone in amino acid preparation, involves the reaction of a ketone with a cyanide source and an amine to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. wikipedia.org In its asymmetric variant, a chiral auxiliary is employed to control the stereochemical outcome of the nucleophilic addition of cyanide to the imine intermediate. nih.gov

For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting carbonyl compound. wikipedia.org The general mechanism proceeds through the formation of a chiral iminium ion, which then undergoes a diastereoselective attack by the cyanide ion. The facial selectivity of this attack is dictated by the steric and electronic properties of the chiral auxiliary.

While a direct application of the Asymmetric Strecker Synthesis for this compound is not extensively detailed in the reviewed literature, the principles of the method are well-established for the synthesis of other α,α-disubstituted α-amino acids. researchgate.net The general approach would involve the reaction of 2-hexanone (B1666271) with a chiral amine, such as (R)-phenylglycinol, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). The resulting chiral α-aminonitrile would then be hydrolyzed to yield the target amino acid. The stereochemical outcome is dependent on the configuration of the chiral auxiliary used. nih.gov

Table 1: Key Features of Asymmetric Strecker Synthesis

FeatureDescription
Starting Materials Ketone (e.g., 2-hexanone), chiral amine (auxiliary), cyanide source (e.g., TMSCN)
Key Intermediate Chiral α-aminonitrile
Stereocontrol Achieved through the use of a chiral auxiliary directing the diastereoselective addition of cyanide.
Final Step Hydrolysis of the nitrile to a carboxylic acid.
Schöllkopf's Asymmetric Synthesis Approaches

The Schöllkopf bis-lactim ether method is a powerful and widely used strategy for the asymmetric synthesis of α-amino acids. wikipedia.org This method utilizes a chiral auxiliary, typically derived from the cyclic dipeptide of L-valine and glycine (a diketopiperazine), to create a chiral glycine enolate equivalent. biosynth.com

The synthesis begins with the formation of the bis-lactim ether from the diketopiperazine. Deprotonation of this substrate at the glycine unit with a strong base, such as n-butyllithium, generates a nucleophilic enolate. The subsequent alkylation of this enolate with an alkyl halide proceeds with high diastereoselectivity, as the bulky isopropyl group of the valine auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face. wikipedia.org

To synthesize an α,α-disubstituted amino acid, a sequential two-step alkylation is performed. For the preparation of a compound like this compound, the lithiated bis-lactim ether would first be reacted with a butyl halide, followed by a second deprotonation and reaction with an ethyl halide. The order of alkylation can be reversed. Finally, acidic hydrolysis cleaves the chiral auxiliary, which can be recovered, and liberates the desired α,α-disubstituted amino acid methyl ester with high enantiomeric purity. rsc.org The (R)-configuration of the final product is achieved by using the L-valine-derived auxiliary. drugfuture.com

Table 2: Schöllkopf's Asymmetric Synthesis - Reaction Parameters

ParameterDetails
Chiral Auxiliary Bis-lactim ether of cyclo(L-Val-Gly)
Base n-Butyllithium
Electrophiles Alkyl halides (e.g., butyl iodide, ethyl iodide)
Key Step Diastereoselective alkylation of the lithiated bis-lactim ether
Product (R)-α,α-disubstituted amino acid methyl ester
Enolate-Claisen Rearrangements

The Ireland-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester enolate, which proceeds through a silyl ketene (B1206846) acetal (B89532) intermediate to form a γ,δ-unsaturated carboxylic acid. nrochemistry.com This reaction is known for its high stereoselectivity, proceeding through a well-defined chair-like transition state. acs.org

For the synthesis of α,α-disubstituted α-amino acids, the rearrangement of an N-protected glycine allylic ester can be utilized. nih.gov Deprotonation of the ester with a strong base like lithium diisopropylamide (LDA) followed by trapping of the enolate with a trialkylsilyl halide generates the silyl ketene acetal. Upon warming, this intermediate undergoes the researchgate.netresearchgate.net-sigmatropic rearrangement. The stereochemistry of the newly formed stereocenter is controlled by the geometry of the enolate and the conformation of the transition state. acs.org

To apply this to a molecule like this compound, a suitably substituted allylic ester of a protected glycine derivative would be required. The challenge lies in the introduction of both the ethyl and butyl groups at the α-position. One approach involves the rearrangement of an allylic ester of an α-ethylglycine derivative. The resulting product would then require further modification to introduce the butyl group and adjust the oxidation state of the rearranged allyl moiety. The synthesis of α,α-disubstituted amino acids with vicinal stereogenic centers has been demonstrated with high diastereoselectivity using this methodology. escholarship.org

Aldol (B89426) Condensation Strategies

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.org While not a direct route to α-amino acids, aldol condensation can be used to synthesize key precursors.

For instance, the synthesis of 2-ethylhexanal, a potential precursor to this compound, is achieved through the aldol condensation of butanal. acs.org This reaction, when base-catalyzed, leads to the formation of 2-ethyl-2-hexenal, which can then be selectively hydrogenated to 2-ethylhexanal. acs.org

To convert this precursor to the desired chiral amino acid, an asymmetric amination step would be required. This could be achieved through various methods, such as the use of chiral catalysts or auxiliaries in a reductive amination process. Alternatively, asymmetric aldol reactions using chiral catalysts can produce β-hydroxy carbonyl compounds with high enantioselectivity, which could then be further elaborated to the target amino acid. researchgate.net

Table 3: Aldol Condensation for Precursor Synthesis

ReactantProductCatalystKey Transformation
Butanal2-Ethyl-2-hexenalBase (e.g., NaOH)Aldol condensation and dehydration
2-Ethyl-2-hexenal2-EthylhexanalH₂, Metal catalystSelective hydrogenation of the C=C bond
Diels-Alder Reactions in α,α-Amino Acid Synthesis

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. nih.gov This reaction can be employed to construct complex cyclic structures with high stereocontrol, which can then be converted into α,α-disubstituted amino acids.

A potential strategy for synthesizing a precursor to this compound would involve the use of a diene and a dienophile that, upon cycloaddition, generate a cyclohexene (B86901) derivative with the necessary carbon framework and functional groups for conversion to the target amino acid. For example, a hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, can be used to introduce nitrogen into the cyclic system. organic-chemistry.org

The resulting cycloadduct can then undergo a series of transformations, such as ring-opening and functional group manipulations, to yield the acyclic α,α-disubstituted amino acid. The stereochemistry of the final product is controlled by the stereoselectivity of the Diels-Alder reaction, which can be influenced by the use of chiral catalysts or auxiliaries. pnas.org While a direct Diels-Alder synthesis of this compound is not explicitly described, the versatility of this reaction in constructing complex chiral molecules makes it a plausible, albeit multi-step, approach. researchgate.net

Emerging Synthetic Strategies for α,α-Disubstituted α-Amino Acids

CO2 Fixation Approaches

The use of carbon dioxide (CO₂) as a C1 source in organic synthesis is a rapidly developing area of green chemistry. nih.gov Recent advancements have demonstrated the potential of CO₂ fixation for the synthesis of α-amino acids. These methods offer an alternative to traditional routes that often rely on toxic reagents like cyanides.

One approach involves the reductive carboxylation of imines with CO₂. rsc.org This method can be considered an alternative to the Strecker synthesis. Another promising strategy is the photocatalytic carboxylation of amines with CO₂. nih.gov In this process, a photoredox catalyst facilitates the single-electron reduction of CO₂, which then reacts with an α-amino radical generated from the amine. mit.edu

For the synthesis of this compound, a potential route could involve the photocatalytic carboxylation of a chiral amine precursor. The stereochemistry of the final product would depend on the ability to control the stereocenter during the C-C bond formation with CO₂. While still an emerging field, CO₂ fixation holds promise for the sustainable and efficient synthesis of chiral α,α-disubstituted amino acids. nih.govchemrxiv.org

Stereoselective C-C Bond Formations

The construction of the quaternary chiral center is a critical step in the synthesis of α,α-disubstituted α-amino acids. One effective strategy involves the stereoselective formation of a C-C bond, establishing the desired stereochemistry at the α-carbon.

A notable method for the synthesis of a precursor to the target molecule, optically active 2-ethylhexanoic acid, is through an asymmetric Favorskii rearrangement. This approach, while not directly yielding the amino acid, provides a key intermediate with the correct stereochemistry at the C2 position. The synthesis begins with the preparation of an optically active α-haloketone, which then undergoes rearrangement to form a chiral amide. This amide can subsequently be hydrolyzed to the corresponding carboxylic acid.

The general scheme for this transformation is as follows:

Preparation of an Optically Active α-Haloketone: The synthesis can start from a chiral auxiliary, such as (-)-(1R, 2S, 5R)-menthyl-4-toluenesulfoxide, to induce chirality. This auxiliary is used to prepare an optically active α-haloketone with high enantiomeric excess.

Asymmetric Favorskii Rearrangement: The resulting chiral α-haloketone is treated with a base, such as sodium hydride, in the presence of an amine (e.g., benzylamine (B48309) or piperidine), to induce the Favorskii rearrangement. This reaction proceeds through a cyclopropanone (B1606653) intermediate, leading to the formation of a chiral amide with good yield.

Conversion to Carboxylic Acid: The chiral amide can then be converted to the desired carboxylic acid. This can be achieved through acylation followed by hydrolysis.

The following table summarizes the key steps and intermediates in the synthesis of optically active 2-ethylhexanoic acid via this methodology.

StepReactant(s)Reagents/ConditionsProductKey Transformation
1(-)-(1R, 2S, 5R)-menthyl-4-toluenesulfoxideMulti-step synthesisOptically active α-haloketoneIntroduction of chirality
2Optically active α-haloketoneNaH, Benzylamine or Piperidine, THF, 0°CChiral amideAsymmetric Favorskii rearrangement
3Chiral amideAcylation, then Hydrolysis(S)- or (R)-2-Ethylhexanoic acidConversion to carboxylic acid

This method demonstrates a viable pathway to establishing the crucial C-C bond and the stereocenter for the synthesis of derivatives of 2-ethylhexanoic acid.

Stereoselective C-N Bond Formations

Once the chiral carbon framework is established, the next critical step is the stereoselective introduction of the amino group to form the α,α-disubstituted α-amino acid. Several classical rearrangement reactions, such as the Curtius, Hofmann, and Schmidt rearrangements, are powerful tools for the conversion of carboxylic acid derivatives into amines, often proceeding with retention of configuration at the migrating carbon. These methods are applicable to the synthesis of α,α-disubstituted amino acids from appropriate chiral precursors.

Curtius Rearrangement:

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the corresponding amine. A key advantage of this reaction is that the migration of the alkyl group occurs with retention of stereochemistry.

For the synthesis of this compound, a potential synthetic route would involve the following steps:

Preparation of a Chiral Carboxylic Acid Derivative: Starting with (R)-2-ethylhexanoic acid, obtained, for example, via a resolution method or an asymmetric synthesis as described previously.

Conversion to Acyl Azide: The carboxylic acid is converted to an acyl azide. This can be achieved using reagents such as diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide.

Rearrangement and Hydrolysis: The acyl azide is then subjected to the Curtius rearrangement to form an isocyanate, which is subsequently hydrolyzed to yield this compound.

The stereochemical integrity of the α-center is maintained throughout the process.

Schmidt Reaction:

The Schmidt reaction provides a direct route from a carboxylic acid to an amine using hydrazoic acid (HN₃) under acidic conditions. Similar to the Curtius rearrangement, the alkyl group migrates with retention of configuration. This method has been successfully applied to the synthesis of disubstituted amino acids.

A plausible synthetic sequence utilizing the Schmidt reaction is outlined below:

ReactionStarting MaterialReagentsKey IntermediateProductStereochemistry
Curtius Rearrangement(R)-2-Ethylhexanoic acid1. SOCl₂ or (COCl)₂2. NaN₃3. Heat4. H₂O/H⁺IsocyanateThis compoundRetention
Schmidt Reaction(R)-2-Ethylhexanoic acidHN₃, H₂SO₄Protonated acyl azideThis compoundRetention

These methodologies highlight established and reliable strategies for the stereoselective formation of the C-N bond, which are crucial for the synthesis of the target chiral α,α-disubstituted α-amino acid, this compound. The choice of method would depend on the specific substrate and desired reaction conditions.

Stereochemical Aspects and Enantiocontrol in R 2 Amino 2 Ethylhexanoic Acid Synthesis

Principles of Enantioselective Control at the α-Carbon Stereocenter

Enantioselective control in the synthesis of α,α-disubstituted α-amino acids hinges on creating a chiral environment that favors the formation of one enantiomer over the other. This is often achieved through the use of chiral catalysts or auxiliaries that interact with the substrate to direct the approach of a reactant.

Recent advancements have focused on several key strategies:

Asymmetric C-C Bond Formation: This is a direct and efficient route to α,α-disubstituted amino acids. nih.gov Strategies include additions to ketimines and the α-functionalization of amino acid Schiff bases. nih.gov Overcoming the challenge of introducing bulky groups at the α-carbon has been a recent focus. nih.gov

Electrophilic Amination: This method utilizes the nucleophilic character of the α-carbon in an enamine intermediate. nih.gov A limitation of this technique is the restricted range of suitable nitrogen reagents. nih.gov

Direct α-C-H Bond Functionalization: Transition-metal catalysis has emerged as a powerful tool for activating inert C(sp³)–H bonds, enabling the direct introduction of functional groups. nih.gov

A notable development is the use of photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org This method provides a convenient pathway to unnatural α-amino acids using readily available carboxylic acids as radical precursors. rsc.org

Diastereoselective and Enantioselective Construction Strategies

The construction of α,α-disubstituted amino acids with two adjacent stereocenters requires highly sophisticated synthetic strategies to control both diastereoselectivity and enantioselectivity.

One powerful approach involves the use of dual catalysis systems. For instance, a combination of copper (Cu) and iridium (Ir) catalysts has been successfully employed for the stereodivergent α-allylation of aldimine esters. acs.org This method allows for the synthesis of all four possible stereoisomers of a product from the same starting materials by simply changing the chirality of the catalysts. acs.org

Another strategy involves sequential dual Cu/Ir-catalyzed asymmetric allylation followed by ring-closing metathesis. researchgate.net This has proven effective for creating five- and six-membered carbocyclic α-quaternary amino acid derivatives with high yields, excellent diastereoselectivities (13:1 to >20:1 dr), and enantioselectivities (generally >99% ee). researchgate.net

The asymmetric Strecker reaction is another classic and effective method. For example, the condensation of ketones with a chiral amine, followed by the addition of a cyanide source, can produce α-amino nitriles with good diastereomeric excess. nih.gov Subsequent hydrolysis then yields the desired α-amino acid. nih.gov

Strategy Key Features Stereochemical Outcome Reference
Cu/Ir Dual CatalysisStereodivergent α-allylation of aldimine esters.Access to all four stereoisomers. acs.org
Sequential Dual Catalysis and MetathesisAsymmetric allylation followed by ring-closing.High diastereo- and enantioselectivity for cyclic amino acids. researchgate.net
Asymmetric Strecker ReactionCondensation with a chiral amine and cyanide addition.Good diastereomeric excess in α-amino nitrile intermediates. nih.gov

Mechanistic Insights into Stereoselectivity (e.g., Transition State Analysis)

Understanding the mechanism of stereoselective reactions is crucial for their optimization. Computational studies, particularly Density Functional Theory (DFT), have become invaluable tools for analyzing transition states and elucidating the origins of enantioselectivity.

For example, in the asymmetric synthesis of α,α-disubstituted α-amino acids, DFT calculations have revealed that the preference for a particular enantiomer can be determined during the nucleophilic addition step. nih.gov These calculations can model the transition state energies of the competing pathways, providing a rationale for the observed stereochemical outcome.

In the context of organocatalysis, such as the use of amino acids like proline for asymmetric aldol (B89426) reactions, theoretical studies have shown that the difference in enantioselectivity between different catalysts can be attributed to variations in the entropy effect within the stereo-determining transition states. researchgate.net

Furthermore, detailed mechanistic studies combining experimental and computational approaches have been used to understand and optimize reactions like the enantioselective α-halogenation of isoxazolidin-5-ones, which serve as precursors to α,α-disubstituted β-amino acids. nih.gov These studies, using methods like DFT, can reveal key catalyst-substrate interactions that govern stereoselectivity. nih.gov

Determination and Optimization of Enantiomeric Excess in α,α-Amino Acids

The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis. While chromatographic techniques like HPLC are standard, they can be labor-intensive. nih.gov

Alternative methods have been developed for more rapid screening:

Enantioselective Indicator Displacement Assays (eIDAs): This colorimetric method uses chiral receptors and an indicator to discriminate between enantiomers. nih.govacs.org The change in color, monitored by a UV-vis spectrophotometer, allows for the determination of ee. nih.govacs.org This technique has been successfully applied to a range of α-amino acids. nih.govacs.org

Mass Spectrometry: An ion/molecule reaction-based mass spectrometry method can also be used. ucdavis.edu In this approach, protonated complexes of amino acids with a chiral host, such as β-cyclodextrin, are formed. The rate of guest exchange with an alkylamine varies with the chirality of the amino acid, allowing for the determination of ee from a calibration curve. ucdavis.edu

Optimization of enantiomeric excess often involves screening different catalysts, reaction conditions (temperature, solvent, etc.), and chiral auxiliaries. The development of high-throughput screening methods, like eIDAs, can significantly accelerate this process. nih.gov

The quality of the calibration curve in these methods is directly related to the chiral selectivity of the system; greater selectivity leads to more accurate determination of enantiomeric excess. ucdavis.edu

Method Principle Advantages Reference
Enantioselective Indicator Displacement Assays (eIDAs)Colorimetric detection of enantiomers using chiral receptors and indicators.Rapid, high-throughput potential. nih.govacs.org
Mass Spectrometry with Chiral HostDifferent rates of guest exchange in diastereomeric complexes.Rapid analysis, high sensitivity. ucdavis.edu

Conformational Analysis of Peptides Containing α,α Disubstituted α Amino Acids Including R 2 Amino 2 Ethylhexanoic Acid

Impact of α,α-Disubstitution on Peptide Conformation and Flexibility

The primary effect of introducing two substituents at the α-carbon of an amino acid residue is a drastic reduction in the conformational freedom of the peptide backbone. jst.go.jpnih.gov Unlike natural L-α-amino acids, which can adopt a wide range of backbone dihedral angles (φ and ψ), α,α-disubstituted amino acids are sterically restricted to very specific regions of the Ramachandran plot. This modification changes the inherent properties of the amino acid and constrains the secondary structure of the resulting peptide. jst.go.jpnih.gov

The steric bulk of the two α-substituents limits the rotational freedom around the N-Cα and Cα-C' bonds, effectively locking the peptide backbone into a more rigid conformation. acs.org This "conformational constraint" is a key feature exploited in peptide design. nih.gov Peptides incorporating these residues are known to be less flexible and more likely to adopt ordered, predictable structures in solution compared to their counterparts made of natural amino acids. nih.gov This increased conformational integrity can lead to enhanced biological activity and stability. nih.govnih.gov For example, replacing hydrophilic glutamic acid residues with hydrophobic, disubstituted amino acids in the pep-1 peptide helped maintain a helical secondary structure even in an aqueous solution. nih.gov

Induction of Specific Secondary Structures (e.g., Helical, C5-Conformation)

The type of secondary structure induced by an α,α-disubstituted amino acid is highly dependent on the nature of its α-substituents. Research has shown a clear divergence in conformational preference based on the size of the alkyl groups.

Helical Structures: α-methylated amino acids, most notably 2-aminoisobutyric acid (Aib), are potent inducers of helical structures, particularly the 3(10)-helix. researchgate.netresearchgate.net The 3(10)-helix is a tight coil stabilized by i ← i+3 hydrogen bonds. The steric constraints of the two methyl groups on Aib favor the dihedral angles required for this conformation. nih.gov Other cyclic α,α-disubstituted amino acids, such as 1-aminocyclopentanecarboxylic acid (Ac(5)c), also show a propensity to form 3(10)-helices in shorter peptides and can promote α-helical structures in longer sequences. nih.gov

Extended C5-Conformation: In contrast, peptides composed of chiral α-ethylated α,α-disubstituted amino acids, a class that includes (R)-2-Amino-2-ethylhexanoic acid, preferentially adopt a fully extended C5-conformation. jst.go.jpnih.govresearchgate.net This structure is characterized by a planar, linear backbone where each residue forms an intramolecular hydrogen bond between the N-H of one residue and the C=O of the same residue, creating a seven-membered ring (C7-conformation is often discussed, but C5 is specified in the sources). This conformation is drastically different from the helical structures formed by α-methylated residues. researchgate.net Homopeptides of diethylglycine or dipropylglycine (B1220447) also favor this fully planar C5-conformation over a helical fold. researchgate.netresearchgate.net

The distinct preferences are summarized in the table below:

α,α-Disubstituted Amino Acid TypeDominant Secondary StructureSupporting References
α-Methylated (e.g., Aib)3(10)-Helix researchgate.net, researchgate.net, nih.gov
α-Ethylated (e.g., this compound)Fully Extended C5-Conformation jst.go.jp, nih.gov, researchgate.net
Achiral dialkyl (e.g., Diethylglycine, Dipropylglycine)Fully Extended C5-Conformation researchgate.net, researchgate.net
Cyclic (e.g., Ac(5)c)3(10)-Helix or α-Helix nih.gov

Conformational Restriction and its Implications for Peptide Design

The ability to enforce a specific, predictable conformation is a significant advantage in peptide design. nih.gov Natural peptides are often highly flexible, which can be a drawback for therapeutic applications as they can adopt multiple conformations, only one of which might be active at a biological target. nih.govyoutube.com By incorporating α,α-disubstituted amino acids, chemists can pre-organize a peptide into its bioactive conformation.

This conformational restriction has several beneficial implications:

Increased Potency: By locking the peptide into an active shape, the entropic penalty of binding to a receptor is reduced, which can lead to higher binding affinity and increased agonist or antagonist potency. nih.gov

Enhanced Enzymatic Stability: The steric hindrance provided by the α,α-disubstitution can protect the peptide backbone from cleavage by proteases, thus prolonging its biological activity. nih.govnih.gov

Improved Specificity: A conformationally constrained peptide is less likely to bind to off-target receptors, leading to increased specificity and potentially fewer side effects. nih.govlifetein.com

Scaffolding for Functional Groups: The rigid backbone serves as a stable scaffold, allowing for the precise spatial arrangement of side chains to mimic a protein epitope or to create a specific functional surface. mdpi.com

The use of these non-proteinogenic amino acids is therefore a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. acs.org

Theoretical and Spectroscopic Studies of Peptide Conformations

The determination of the preferred conformations of peptides containing α,α-disubstituted amino acids relies on a combination of theoretical calculations and experimental spectroscopic techniques.

Theoretical Studies: Molecular mechanics calculations are used to support the conformations observed experimentally. researchgate.net These computational methods can model the energy landscapes of peptides, identifying low-energy, stable conformations and predicting the impact of specific amino acid substitutions. youtube.comacs.org Such in silico approaches are crucial for the rational design of peptides with desired structural features. nih.gov

Spectroscopic Studies: A variety of spectroscopic methods are employed to investigate the secondary structure of these modified peptides in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. It provides information on bond connectivities, dihedral angles, and intramolecular distances, which are used to build detailed conformational models. nih.govnih.gov

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): CD and VCD spectroscopy are highly sensitive to the secondary structure of peptides. The characteristic spectra of α-helices, β-sheets, and other ordered structures allow for the identification and quantification of different conformational elements in solution. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about hydrogen bonding patterns within the peptide, which is essential for distinguishing between different types of secondary structures like 3(10)-helices and extended conformations. nih.gov

X-ray Crystallography: When single crystals can be obtained, X-ray crystallography provides atomic-resolution data on the peptide's conformation in the solid state, offering definitive proof of its secondary structure. nih.gov

These combined approaches have been essential in establishing the conformational preferences of peptides containing α,α-disubstituted residues, such as the helical propensity of Aib-containing peptides and the extended C5-structure of peptides with α-ethylated residues. nih.govresearchgate.netnih.gov

Applications of R 2 Amino 2 Ethylhexanoic Acid As a Chiral Building Block in Advanced Chemical Synthesis

Utilization in the Synthesis of Pharmaceutical Precursors

The chiral scaffold of (R)-2-Amino-2-ethylhexanoic acid is particularly valuable in the synthesis of precursors for developing new therapeutic agents. Its rigid structure allows it to serve as a core element upon which further chemical complexity can be built to target specific biological pathways. A primary example of its use is in the creation of potent enzyme inhibitors.

The synthesis of these complex inhibitors often begins with a protected form of a related chiral starting material, which establishes the necessary (R)-configuration at the α-carbon, a core feature derived from the amino acid structure. sciencenet.cn This foundation is then elaborated through multi-step synthetic sequences to introduce additional functionalities required for biological activity, demonstrating the role of the base amino acid as a critical pharmaceutical precursor. sciencenet.cn

Role in the Total Synthesis of Complex Natural Products

While α,α-disubstituted amino acids are recognized as important chiral pool starting materials for various synthetic endeavors, specific documented examples of this compound being incorporated into the total synthesis of complex natural products are not prominent in surveyed scientific literature. The focus of its application appears more directed towards the synthesis of unnatural, designed molecules such as specific enzyme inhibitors and peptidomimetics rather than the recreation of naturally occurring compounds.

Development of Enzyme Inhibitors and Bioactive Molecules

A significant application of this compound is in the design and synthesis of enzyme inhibitors. Its α,α-disubstituted nature is a key feature in the development of a novel class of inhibitors for human arginase I and II, enzymes implicated in cardiovascular diseases such as myocardial ischemia-reperfusion injury. sciencenet.cn

Researchers have used this amino acid as a central scaffold to synthesize a series of potent arginase inhibitors. The lead candidate identified in these studies was (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid , which demonstrated significant inhibitory activity against both human arginase I and arginase II. sciencenet.cn The development process involved preparing various congeners by modifying the side chains attached to the core amino acid structure to explore structure-activity relationships (SAR). sciencenet.cn The steric bulk provided by the ethyl and butyl groups at the α-carbon is crucial for orienting the molecule within the enzyme's active site.

The table below summarizes the inhibitory potency of selected compounds from this research, illustrating the successful use of the this compound framework in creating bioactive molecules. sciencenet.cn

CompoundDescriptionIC₅₀ (nM) vs Arginase IIC₅₀ (nM) vs Arginase II
9 (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid223509
14 N-methylated analog of compound 960Not Reported

Data sourced from Van Zandt et al., 2013. sciencenet.cn

These findings underscore the compound's role as a foundational element for generating molecules with high therapeutic potential, specifically in the context of enzyme inhibition. sciencenet.cn

Application in Peptide and Protein Engineering for Conformational Control

The incorporation of α,α-disubstituted amino acids like this compound into peptide chains is a powerful strategy in peptide and protein engineering for exerting precise control over the molecule's three-dimensional structure. The presence of two substituents on the α-carbon atom severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.

Unlike a simple amino acid such as glycine (B1666218), which has broad allowable regions in a Ramachandran plot, an α,α-disubstituted amino acid forces the peptide backbone into a much more defined and predictable conformation. This steric hindrance promotes the formation of stable secondary structures, such as α-helices or β-turns, in regions where they might not naturally occur. By strategically placing this compound within a peptide sequence, chemists can engineer peptides with specific, stable folds, which is critical for designing molecules with tailored biological functions.

The table below provides a conceptual comparison of the conformational freedom for different types of amino acids.

Amino Acid Typeα-Carbon SubstituentsAllowed Ramachandran SpaceTypical Induced Secondary Structure
GlycineTwo H atomsBroadFlexible / Turns
L-AlanineOne H, one CH₃ groupRestrictedHelical / Sheet
This compoundOne Ethyl, one Butyl groupHighly RestrictedHelical / Turn

This ability to enforce a specific conformation is a key tool for stabilizing bioactive peptide structures, enhancing their resistance to enzymatic degradation, and improving their binding affinity to biological targets.

Design of Conformationally Restricted Peptidomimetics

Building on the principles of conformational control, this compound is a key building block in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties. The inherent rigidity of this amino acid helps overcome major challenges in peptide-based drug design, such as metabolic instability and poor bioavailability.

By incorporating this non-natural amino acid, a peptidomimetic can be "locked" into its bioactive conformation, the specific three-dimensional shape required to interact with a biological receptor or enzyme. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and specificity. The use of conformationally restricted amino acids is a well-established strategy for creating peptidomimetics with enhanced stability against proteases, as the unnatural backbone structure is not easily recognized by degradative enzymes. Therefore, this compound serves as a critical component for designing robust and potent peptidomimetic drug candidates.

Future Directions and Research Perspectives for Chiral α,α Disubstituted α Amino Acids

Development of More Efficient and Sustainable Synthetic Routes

The construction of the sterically congested quaternary stereocenter of α,α-disubstituted α-amino acids remains a significant synthetic challenge. nih.gov Future research will prioritize the development of more efficient and environmentally benign synthetic methodologies.

Key areas of focus include:

Green Chemistry Approaches : Moving away from stoichiometric reagents and harsh reaction conditions is a major goal. Research is increasingly focused on catalytic methods that minimize waste and energy consumption. An example is the development of methods for synthesizing 2-ethylhexanoic acid, a related structural motif, using N-hydroxyphthalimide as an organocatalyst with oxygen or air as the oxidant under mild conditions, achieving high selectivity. mdpi.com

Photocatalysis : Visible-light-mediated transformations are emerging as a powerful and green tool in organic synthesis. nih.gov The use of photoredox catalysis allows for reactions to proceed under mild conditions that are often unachievable thermally. nih.govprinceton.edu This has been successfully applied to the synthesis of α,α-disubstituted α-AAs and represents a significant avenue for future exploration. nih.gov

CO₂ Fixation : Incorporating carbon dioxide as a C1 building block is a highly sustainable strategy. Emerging methods that utilize CO₂ fixation offer a novel pathway to access the challenging α,α-disubstituted α-AA scaffold. nih.govresearchgate.net

Metal-Free Methodologies : To avoid the cost and potential toxicity of transition metal catalysts, metal-free synthetic routes are highly desirable. nih.gov Recent advances in organocatalysis and other metal-free approaches are providing new ways to construct these complex amino acids. nih.gov

Table 1: Comparison of Synthetic Strategies for α,α-Disubstituted α-Amino Acids

Methodology Advantages Challenges Future Outlook
Traditional Methods Well-established procedures Often require harsh conditions, stoichiometric reagents, produce significant waste Phasing out in favor of more sustainable alternatives
Photocatalysis Mild reaction conditions, green, novel reactivity nih.gov Requires specialized equipment, catalyst optimization Expansion to a wider range of substrates and reaction types princeton.edu
Organocatalysis Metal-free, lower toxicity, readily available catalysts nih.govmdpi.com Catalyst loading can be high, substrate scope limitations Development of more active and selective organocatalysts
CO₂ Fixation Utilizes a renewable feedstock, atom-economical nih.govresearchgate.net Thermodynamic and kinetic challenges, catalyst development A key area for sustainable chemistry research

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is paramount for the application of chiral α,α-disubstituted α-amino acids in pharmaceuticals and biologically active peptides. The steric hindrance around the prochiral center makes enantioselective synthesis a formidable task. researchgate.net Future research will undoubtedly focus on discovering and optimizing novel catalytic systems.

Emerging trends in this area include:

Synergistic Catalysis : The combination of two or more catalysts to achieve a transformation that is not possible with a single catalyst is a powerful strategy. For instance, a dual Cu/Ir catalytic system has been developed for the stereodivergent α-allylation of aldimine esters, allowing for the preparation of all four possible stereoisomers of an α,α-AA from the same starting materials simply by choosing the right combination of chiral catalysts. acs.org

Advanced Ligand Design : For metal-catalyzed reactions, the design of the chiral ligand is crucial. Pd(II)-catalyzed enantioselective C-H arylation of N-phthalyl-protected α-aminoisobutyric acid has been achieved using a specially designed N-2,6-difluorobenzoyl aminoethyl phenyl thioether (MPAThio) ligand, affording products with up to 98% enantiomeric excess (ee). rsc.org

Enzyme-Based Catalysis : Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. The use of engineered enzymes, such as tailored glutamate (B1630785) dehydrogenases, presents a sustainable approach. For example, an engineered glutamate dehydrogenase has been used to synthesize (R)-4-aminopentanoic acid from levulinic acid with over 99% ee. frontiersin.org While not a direct synthesis of an α,α-disubstituted α-AA, this demonstrates the potential of enzyme evolution for creating highly selective catalysts for challenging transformations.

Table 2: Modern Catalytic Systems for Asymmetric Synthesis of α,α-AAs

Catalytic System Example Reaction Key Feature Reference
Dual Cu/Ir Catalysis Stereodivergent α-allylation of aldimine esters Access to all four stereoisomers from the same starting materials acs.org
Chiral Pd(II) Catalysis Enantioselective C-H arylation of Aib derivatives Highly effective ligand control for high enantioselectivity (up to 98% ee) rsc.org
Chiral N-heterocyclic carbenes Addition of acetonitrile (B52724) to α-iminoesters Catalytic generation of α-cyanocarbanions for enantioselective addition rsc.org
Engineered Enzymes Reductive amination of keto acids High stereoselectivity (>99% ee) under sustainable conditions frontiersin.org

Advanced Conformational Studies of α,α-Disubstituted α-Amino acid-Containing Biopolymers

The incorporation of α,α-disubstituted α-amino acids into peptides dramatically influences their conformational properties due to restricted backbone rotation. jst.go.jpnih.gov This feature is widely exploited to design peptides with stable, predictable secondary structures.

Future research will delve deeper into understanding and controlling these conformational effects:

Structure-Conformation Relationships : A key area of investigation is how the specific nature of the α-substituents dictates the resulting peptide conformation. For example, homopeptides of α-methylated α,α-AAs tend to form 3₁₀-helical structures, while those made from α-ethylated α,α-AAs, like derivatives of (R)-2-Amino-2-ethylhexanoic acid, often adopt a fully extended C₅-conformation. nih.govresearchgate.netresearchgate.net

Helical Screw-Sense Control : In chiral α,α-AAs, the chirality of the side chain can control the screw-sense (left-handed vs. right-handed) of the resulting helix. nih.gov For instance, peptides containing (3S,4S)-1-amino-3,4-di(methoxy)cyclopentanecarboxylic acid preferentially form left-handed helices. nih.gov Understanding these subtle control elements is crucial for designing complex folded architectures.

Induction of α-Helices : While many α,α-AAs like α-aminoisobutyric acid (Aib) are known 3₁₀-helix inducers, certain chiral cyclic α,α-AAs have been shown to be effective α-helix inducers, which is a less common but highly desirable property for mimicking protein secondary structures. rsc.org

Computational and Spectroscopic Synergy : Advanced computational modeling combined with sophisticated spectroscopic techniques (e.g., multidimensional NMR, circular dichroism) will be essential to accurately predict and verify the conformations of biopolymers containing these unique amino acids. researchgate.net

Expansion of Applications in Chemical Biology and Advanced Materials Science

The unique structural and chemical properties of α,α-disubstituted α-amino acids make them attractive for a wide range of applications beyond traditional peptide chemistry.

Future growth is anticipated in the following areas:

Drug Discovery and Development : These amino acids are critical components in developing peptidomimetics with improved bioavailability and metabolic stability. nih.govprinceton.edu A derivative of the titular compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, has been identified as a highly potent inhibitor of human arginase I and II, showing promise for treating myocardial reperfusion injury. researchgate.net This highlights the potential of this structural class in creating potent and selective enzyme inhibitors.

Chemical Biology Probes : The conformational constraints imposed by α,α-AAs can be used to design probes to study protein-protein interactions or to create stabilized peptide ligands for cellular receptors. Their unnatural structure also provides a handle for orthogonal bioconjugation strategies. princeton.edu

Advanced Materials : The ability of these amino acids to direct the self-assembly of peptides into well-defined nanostructures (e.g., nanotubes, hydrogels) is a burgeoning area of research. These peptide-based materials have potential applications in tissue engineering, drug delivery, and catalysis.

Catalytic Peptides : The creation of short, folded peptides (foldamers) with catalytic activity is a major goal in biomimetic chemistry. The stable and predictable structures induced by α,α-AAs provide an excellent scaffold for the precise positioning of catalytic residues. researchgate.net

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-ethylhexanoic acid, and what key intermediates are involved?

The synthesis of this compound typically involves enantioselective methods, such as chiral auxiliary strategies or asymmetric catalysis. For example, tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate derivatives can serve as precursors for stereocontrol, followed by boronate coupling reactions to introduce the ethylhexanoic acid backbone . Critical steps include protecting group management (e.g., tert-butyloxycarbonyl [Boc] for amino groups) and purification via recrystallization or column chromatography to isolate the enantiomerically pure product .

Q. Which spectroscopic and chromatographic methods are optimal for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for confirming the stereochemistry and backbone structure. For instance, the chiral center at the α-carbon (R-configuration) can be validated through coupling constants and splitting patterns .
  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC using columns like Chiralpak IA or IB resolves enantiomers, with retention times compared to reference standards to verify enantiopurity (>97% by area normalization) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (C8_8H17_{17}NO2_2, theoretical m/z 159.23) and detects impurities .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what analytical thresholds are critical?

Enantiomeric excess (ee) ≥98% is typically required for pharmacological studies. Techniques include:

  • Chiral Catalysts: Use of Rhodium(I)-DuPhos complexes for asymmetric hydrogenation of α,β-unsaturated precursors .
  • Crystallization-Induced Dynamic Resolution (CIDR): Exploit differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) to enhance ee .
  • Validation: X-ray crystallography or circular dichroism (CD) spectroscopy to confirm absolute configuration .

Q. What experimental designs are recommended to evaluate its interaction with metabolic enzymes (e.g., cytochrome P450)?

  • In Vitro Microsomal Assays: Incubate this compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolite formation via LC-MS/MS, focusing on oxidative products like hydroxylated derivatives.
  • Kinetic Parameters: Calculate KmK_m and VmaxV_{max} using Michaelis-Menten plots to assess substrate affinity and metabolic turnover .

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., conflicting IC50_{50}50​ values in enzyme inhibition assays)?

Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms. Mitigation strategies include:

  • Standardized Protocols: Use recombinant enzymes (e.g., human arginase I vs. II) under controlled buffer systems (e.g., Tris-HCl, pH 7.4).
  • Dose-Response Curves: Perform triplicate measurements across a 10-point concentration range (1 nM–100 µM) to improve IC50_{50} accuracy.
  • Positive Controls: Compare results with known inhibitors (e.g., nor-NOHA for arginase) to validate assay robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.